molecular formula C10H8ClNO B12833580 (1-Chloroisoquinolin-8-yl)methanol

(1-Chloroisoquinolin-8-yl)methanol

Cat. No.: B12833580
M. Wt: 193.63 g/mol
InChI Key: FPVVBMXYMJICOX-UHFFFAOYSA-N
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Description

(1-Chloroisoquinolin-8-yl)methanol is a chemical compound with the molecular formula C10H8ClNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloroisoquinolin-8-yl)methanol typically involves the chlorination of isoquinoline followed by the introduction of a methanol group. One common method is the Bischler-Napieralski synthesis, which involves the cyclization of β-phenylethylamine derivatives. The reaction conditions often include the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precision and safety. The reaction is typically carried out under controlled temperatures and pressures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Chloroisoquinolin-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline carboxylic acids, while reduction can produce isoquinoline amines .

Scientific Research Applications

Chemistry

In chemistry, (1-Chloroisoquinolin-8-yl)methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules that can target specific biological pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for drugs that can treat various diseases, including infections and cancer .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-Chloroisoquinolin-8-yl)methanol involves its interaction with specific molecular targets in cells. It can inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloroisoquinolin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the chlorine atom and methanol group allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(1-chloroisoquinolin-8-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-10-9-7(4-5-12-10)2-1-3-8(9)6-13/h1-5,13H,6H2

InChI Key

FPVVBMXYMJICOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=NC=C2)Cl

Origin of Product

United States

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